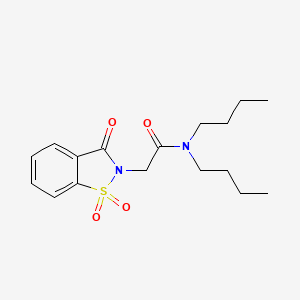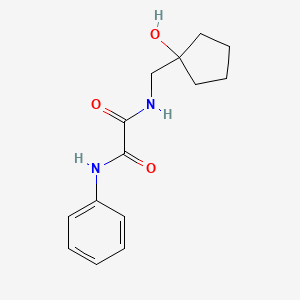
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets ribosomal RNA (rRNA) transcription. This molecule has been shown to have potential therapeutic applications in the treatment of various cancers, including hematological malignancies and solid tumors.
Mécanisme D'action
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide selectively targets rRNA transcription by binding to a specific DNA sequence in the promoter region of rRNA genes. This binding inhibits the activity of RNA polymerase I, which is responsible for the transcription of rRNA. As a result, the production of ribosomes, which are essential for protein synthesis, is disrupted, leading to cancer cell death.
Biochemical and Physiological Effects:
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been shown to have potent anti-cancer activity in preclinical studies. This molecule selectively targets cancer cells while sparing normal cells, leading to minimal side effects. In addition to its anti-cancer activity, N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has several advantages as a research tool. It is a selective inhibitor of rRNA transcription, which makes it a valuable tool for studying the role of ribosomes in cancer cell growth and survival. However, there are also limitations to its use in lab experiments. The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide is complex and time-consuming, which limits its availability. In addition, the molecule has poor solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide. One area of research is the development of more potent and selective inhibitors of rRNA transcription. Another area of research is the identification of biomarkers that can predict the response to N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide in cancer patients. Finally, the combination of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Méthodes De Synthèse
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide involves the reaction of 2-aminobenzonitrile and cyclopentanone in the presence of a base catalyst. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with a chloroformate derivative to form the oxalamide.
Applications De Recherche Scientifique
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting rRNA transcription, which is essential for cancer cell growth and survival. This molecule has demonstrated efficacy in preclinical studies in various cancer types, including acute myeloid leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(15-10-14(19)8-4-5-9-14)13(18)16-11-6-2-1-3-7-11/h1-3,6-7,19H,4-5,8-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLVEPGBGWLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


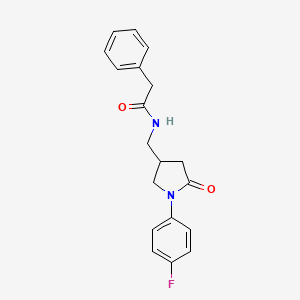
![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)
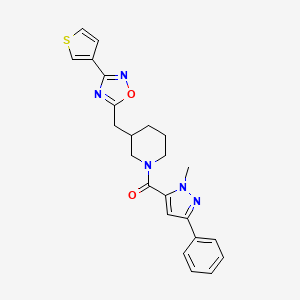
![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
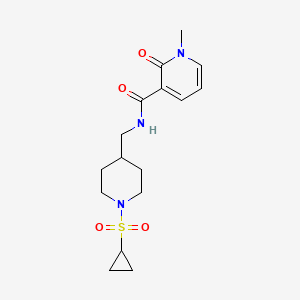
![2,2,2-Trifluoroacetic acid;2-(trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B2574142.png)

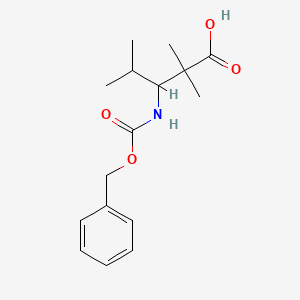
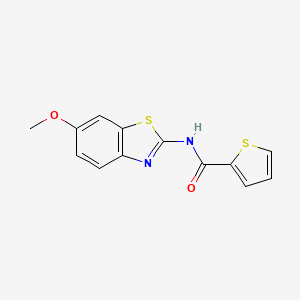
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2574148.png)
